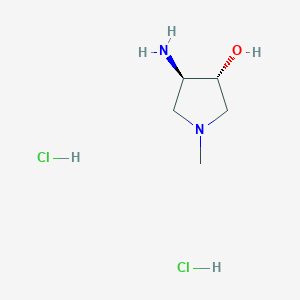

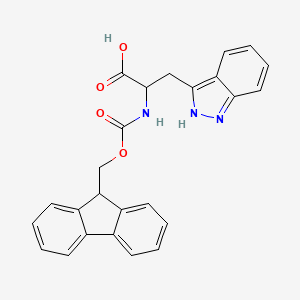

![molecular formula C21H25N5O3 B2715726 6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-04-1](/img/structure/B2715726.png)

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound. It is related to the class of compounds known as isoindole-1,3-diones , which are important in biological and pharmaceutical compounds, including indole alkaloids .

Synthesis Analysis

The synthesis of isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and variable structures . It is part of the class of compounds known as isoindole-1,3-diones .Chemical Reactions Analysis

The chemical reactions involving imidazoles have been studied extensively. For example, the reactions of imidazoles with ozone have been investigated, with a focus on kinetics and mechanisms . Additionally, recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Synthesis and Biological Activity

- The compound is involved in the synthesis of 7,8-polymethylenehypoxanthines, which are precursors to various purines. These derivatives have been studied for antiviral and antihypertensive activities (Nilov et al., 1995).

Precursor to Purine Analogs

- It serves as a precursor in the synthesis of 1-benzylimidazoles, which are important for creating purine analogs. These analogs have potential applications in various biological and medicinal contexts (Alves et al., 1994).

Role in Synthesis of Enaminopurines

- This compound is used in the synthesis of 6-enaminopurines, which are synthesized from 5-amino-4-cyanoformimidoyl imidazoles and have potential applications in medicinal chemistry (Carvalho et al., 2004).

Formation of 9-Hydroxyalkyl-Substituted Purines

- The compound is involved in reactions leading to 9-hydroxyalkyl-substituted purines, which have implications in the development of various purine-based pharmaceuticals (Booth et al., 1992).

Catalytic Synthesis Applications

- It's used in catalytic synthesis processes, for instance, in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles (Moosavi‐Zare et al., 2013).

Chemical Characterization and Modeling

- It has been a subject in the study of chemical characterization and quantum-mechanical modeling, as seen in research on esters with imidazoquinazoline rings (Hęclik et al., 2017).

In Vitro Cytotoxic Activity

- Research has explored its derivatives' in vitro cytotoxic activity, showing potential as antitumor agents, especially against leukemia and carcinoma cell lines (Barnes et al., 2001).

将来の方向性

The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . These derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine . Therefore, future research may focus on improving the synthesis process and exploring the potential applications of these compounds.

作用機序

Imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the functional groups they contain. Some imidazole derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes .

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the stability and efficacy of imidazole derivatives .

特性

IUPAC Name |

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-10-8-9-11-16(15)29-7-2/h8-11H,6-7,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLSFUSQNFJAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OCC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

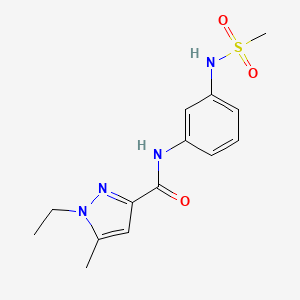

![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)

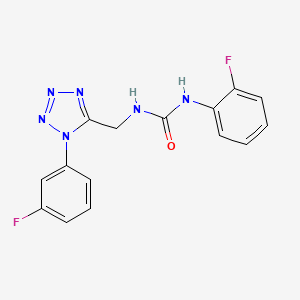

![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)

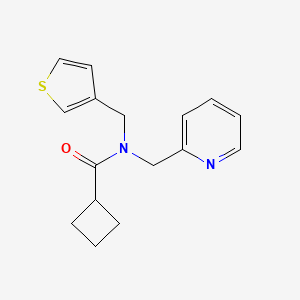

![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715652.png)

![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)

methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)